Cas no 65331-14-8 (1-cyclohexyl-1H-pyrazol-3-amine)
1-cyclohexyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclohexyl-1H-pyrazol-3-amine
- (+-)-1-methyl-allylamine
- (meth)allyl-amine
- (R)-3-BUTEN-2-AMINE
- 1-cyclohexyl-1H-pyrazol-3-ylamine
- 1-methyl-allylamine
- 2-Propen-1-amine, methyl-
- 3-amino-1-butene
- 3-Amino-1-cyclohexyl-pyrazol
- 3-aminobut-1-ene
- 3-Buten-2-amine
- AGN-PC-00PRRE
- CTK1B7747
- EN300-84385
- AKOS009998070
- 1H-Pyrazol-3-amine, 1-cyclohexyl-
- 1-CYCLOHEXYLPYRAZOL-3-AMINE
- TQP1424
- F2169-0250
- CS-0022270
- AM20070505
- DB-363514
- SCHEMBL18007582
- 65331-14-8
- EN300-105825
- Z451325032
-
- Inchi: 1S/C9H15N3/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,10,11)
- InChI Key: BRWKEHLYZRNYNX-UHFFFAOYSA-N
- SMILES: N1(C=CC(N)=N1)C1CCCCC1
Computed Properties
- Exact Mass: 165.126597491g/mol
- Monoisotopic Mass: 165.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.8Ų
1-cyclohexyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C993493-10mg |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C993493-50mg |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C993493-100mg |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM435140-1g |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 95%+ | 1g |
$526 | 2023-02-02 | |
| Enamine | EN300-105825-0.05g |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 95.0% | 0.05g |
$174.0 | 2025-02-21 | |
| Enamine | EN300-105825-0.1g |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 95.0% | 0.1g |
$257.0 | 2025-02-21 | |
| Enamine | EN300-105825-0.25g |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 95.0% | 0.25g |
$367.0 | 2025-02-21 | |
| Enamine | EN300-105825-0.5g |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 95.0% | 0.5g |
$579.0 | 2025-02-21 | |
| Enamine | EN300-105825-1.0g |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 95.0% | 1.0g |
$743.0 | 2025-02-21 | |
| Enamine | EN300-105825-2.5g |
1-cyclohexyl-1H-pyrazol-3-amine |
65331-14-8 | 95.0% | 2.5g |
$1454.0 | 2025-02-21 |
1-cyclohexyl-1H-pyrazol-3-amine Suppliers
1-cyclohexyl-1H-pyrazol-3-amine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-cyclohexyl-1H-pyrazol-3-amine
Recent Advances in the Study of 1-Cyclohexyl-1H-pyrazol-3-amine (CAS: 65331-14-8) and Its Applications in Chemical Biology and Pharmaceutical Research
1-Cyclohexyl-1H-pyrazol-3-amine (CAS: 65331-14-8) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its cyclohexyl and pyrazole moieties, has been explored for its diverse biological activities, including kinase inhibition, antimicrobial properties, and potential as a scaffold for drug development. Recent studies have shed light on its synthesis, structural modifications, and mechanistic insights, making it a promising candidate for further investigation.
One of the key areas of research involving 1-cyclohexyl-1H-pyrazol-3-amine is its role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-cyclohexyl-1H-pyrazol-3-amine exhibit potent inhibitory activity against specific kinases, such as JAK2 and EGFR, which are implicated in various malignancies. The study highlighted the compound's ability to bind to the ATP-binding site of these kinases, thereby blocking their activity and offering a potential therapeutic strategy.
In addition to its kinase inhibitory properties, 1-cyclohexyl-1H-pyrazol-3-amine has also been investigated for its antimicrobial potential. A recent preprint on bioRxiv reported that this compound and its analogs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The study employed molecular docking and in vitro assays to elucidate the mechanism of action, suggesting that the compound disrupts bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings open new avenues for the development of novel antibiotics to combat rising antimicrobial resistance.
The synthetic accessibility of 1-cyclohexyl-1H-pyrazol-3-amine has also been a focus of recent research. A 2024 publication in Organic Letters described an efficient, one-pot synthesis of this compound using a copper-catalyzed cyclization reaction, which offers higher yields and reduced environmental impact compared to traditional methods. This advancement is particularly significant for scaling up production for preclinical and clinical studies, ensuring a reliable supply of the compound for further research and development.
Looking ahead, the versatility of 1-cyclohexyl-1H-pyrazol-3-amine as a scaffold for drug discovery continues to inspire innovation. Researchers are exploring its potential in targeted drug delivery systems, where its chemical structure can be modified to enhance solubility, bioavailability, and tissue specificity. Furthermore, computational studies are being employed to design next-generation derivatives with improved pharmacokinetic and pharmacodynamic profiles. As the field progresses, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial to unlocking the full therapeutic potential of this promising compound.
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